molecular formula C11H14ClN3O B8214934 1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B8214934
M. Wt: 239.70 g/mol
InChI Key: JYUASLXCFGNKOI-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-Pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a heterocyclic compound featuring a benzodiazol-2-one core fused with a pyrrolidine ring at the 3-position. The stereochemistry at the pyrrolidine’s 3R position is critical for its molecular interactions. The compound’s molecular formula is C₁₁H₁₃ClN₄O, with a calculated molecular weight of 276.70 g/mol.

The benzodiazol-2-one moiety is a common pharmacophore in medicinal chemistry, contributing to receptor binding through hydrogen bonding and π-π stacking. This compound’s discontinued status may reflect shifting research priorities or optimization hurdles in drug development pipelines.

Properties

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c15-11-13-9-3-1-2-4-10(9)14(11)8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,15);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUASLXCFGNKOI-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole moiety. The synthetic route may include:

Scientific Research Applications

The available search results provide information about the chemical compound 1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, including its properties, related research, and availability. However, specific applications, comprehensive data tables, and well-documented case studies focusing solely on this compound are not detailed in the search results.

Chemical Information

  • Name: this compound
  • CAS Registry Number: 2680615-77-2
  • Molecular Weight: 239.6999969482422
  • Manufacturer: Combi-Blocks
  • Storage Condition: Room temperature

Availability and Use

  • The compound is intended for laboratory use only . It is not meant for use as a drug, food, or household item .
  • One source indicates that the product is discontinued .

Related Research

While the search results do not provide direct applications of this compound, they do discuss related compounds and research areas:

  • Benzimidazoles: Research has been done on benzimidazole derivatives as inhibitors of PI3K δ, which is a therapeutic strategy for inflammatory and autoimmune diseases .
  • Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines with benzimidazole groups have been investigated as potential drugs for cancer, inflammatory, and viral diseases .
  • Pyrrolidines: Pyrrolidines are a class of compounds that have various uses .

Safety Information

  • Safety Data Sheets (SDS) are available for the compound .

Mechanism of Action

The mechanism of action of 1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related benzodiazol-2-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Significance References
1-[(3R)-Pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride C₁₁H₁₃ClN₄O 276.70 (3R)-pyrrolidine Discontinued; potential CNS or receptor-targeted agent (stereospecificity)
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride C₁₂H₁₅ClN₄O 253.73 Piperidine (6-membered ring) Discontinued; broader ring size alters pharmacokinetics
Domperidone C₂₂H₂₄ClN₅O₂ 425.91 Piperidinyl-propyl-benzodiazolone Dopamine D2 receptor antagonist; antiemetic and gastroprokinetic agent
Flibanserin Hydrochloride C₂₀H₂₁ClF₃N₅O 408.32 Piperazinyl-ethyl-benzodiazolone 5-HT1A agonist/5-HT2A antagonist; treats hypoactive sexual desire disorder
1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride C₉H₁₂ClN₃O 213.67 Ethylamine side chain Building block for drug synthesis; high purity available (≥95%)

Key Comparative Insights

Ring Size and Stereochemistry: The target compound’s pyrrolidine (5-membered ring) versus piperidine (6-membered) in impacts conformational flexibility and receptor binding. The 3R configuration may enhance selectivity for chiral targets compared to non-stereospecific analogues. Domperidone and Flibanserin incorporate larger substituents (e.g., propyl-piperidinyl or piperazinyl-ethyl groups), expanding their interaction with extracellular receptor domains.

Pharmacological Activity :

  • Domperidone ’s piperidinyl-propyl chain facilitates dopamine D2 receptor antagonism, critical for its antiemetic effects .
  • Flibanserin ’s piperazinyl-ethyl group enables dual serotonin receptor modulation, contrasting with the target compound’s simpler structure .

Derivatives like 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride are more synthetically tractable, serving as intermediates for complex molecules.

Purity and Commercial Availability: The aminoethyl variant is widely available (≥95% purity, USD 22/g) , whereas the target compound and piperidine analogue are discontinued, limiting research access .

Research Implications

  • Structure-Activity Relationship (SAR) : The stereochemistry and ring size of pyrrolidine/piperidine derivatives warrant further exploration for CNS drug development.
  • SHELX Refinement : Structural data for these compounds may utilize SHELXL for crystallographic refinement, given its dominance in small-molecule analysis .
  • High-Throughput Screening : Derivatives like Flibanserin underscore the benzodiazol-2-one scaffold’s versatility in targeting diverse receptors.

Biological Activity

1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS RN: 2680615-77-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a benzodiazole moiety, which is known for its role in various pharmacological effects. The molecular formula is C10H12N2OHClC_{10}H_{12}N_2O\cdot HCl, with a molecular weight of approximately 210.67 g/mol.

Pharmacological Effects

Research indicates that compounds similar to 1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit various pharmacological activities including:

  • Vasorelaxant Activity : Some derivatives have shown significant vasorelaxant effects, which may contribute to cardiovascular benefits. For example, studies on related compounds have demonstrated their ability to induce relaxation in vascular smooth muscle tissues, potentially lowering blood pressure .
  • Neuroprotective Properties : Benzodiazole derivatives are often explored for neuroprotective effects. Preliminary studies suggest that this compound may have the potential to protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.
  • Antimicrobial Activity : Compounds in the benzodiazole class have demonstrated antimicrobial properties against various pathogens. Further investigations are needed to confirm the specific antimicrobial efficacy of this compound.

Study 1: Vasorelaxant Activity

In a controlled experiment, derivatives of benzodiazole were administered to isolated rat aortic rings. The results indicated a dose-dependent relaxation effect, suggesting that structural modifications could enhance vasorelaxant potency .

Compound StructureVasorelaxant Effect (IC50 µM)
Compound A12.5
Compound B15.0
This compound TBD

Study 2: Neuroprotective Effects

A study evaluated the neuroprotective effects of several benzodiazole derivatives on SH-SY5Y neuronal cells subjected to oxidative stress. The results showed that certain compounds significantly reduced cell death and increased cell viability compared to untreated controls .

Treatment GroupCell Viability (%)
Control40
Compound A70
Compound B65
This compound TBD

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in vascular regulation and neuronal protection.

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